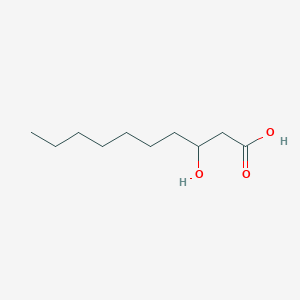

3-Hydroxydecanoic acid

Descripción general

Descripción

3-Hydroxydecanoic acid is a medium-chain fatty acid with the chemical formula CH₃(CH₂)₆CHOHCH₂COOH. This compound has been found in royal jelly and is known for its various biological activities, including antimicrobial and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxydecanoic acid can be synthesized through several methods. One common approach involves the microbial production using genetically engineered strains of Pseudomonas putida. This method involves the expression of the tesB gene encoding thioesterase II, which leads to the production of this compound from dodecanoate as a sole carbon source . Another method includes the chemical synthesis starting from cellulose-derived levoglucosenone, involving steps such as Michael addition, Baeyer–Villiger oxidation, and cross-metathesis homologation .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Recombinant strains of microorganisms, such as Pseudomonas putida, are cultivated to produce the compound. This method combines genetic engineering and microbial fermentation, simplifying the production process and increasing efficiency .

Análisis De Reacciones Químicas

Reactions Involving the Hydroxyl Group

- Activation and Protection : The hydroxyl group can undergo tosylation and acetylation in a one-pot, two-step procedure . Tosyl chloride is used for tosylation, followed by acetic anhydride for acetylation .

- Conversion to 3-Azidodecanoic Acid : 3-Hydroxydecanoic acid can be converted to 3-azidodecanoic acid through a synthetic route that enables the formation of stable triazole linkages .

- Esterification : The presence of a free carboxylic acid group influences cross-metathesis reactions. Benzylation of the carboxylic acid leads to higher yields in cross-metathesis compared to reactions with the free carboxylic acid [1, 4].

Hydrogenation

- Palladium-Catalyzed Hydrogenation : This process is used to achieve the synthesis of hydroxy-alkanoic acids. It involves the reduction of double bonds and the removal of the 3-O-benzyl moiety, with acetic acid added to the ethanolic reaction medium to facilitate benzyl cleavage .

Deoxygenation

- Catalytic Deoxygenation : this compound can undergo selective deoxygenation to produce either linear alkanes or secondary alcohols in the aqueous phase using suitable catalysts .

Biological and Chemical Significance

- Activation of GPCRs : 3-Hydroxydecanoate can activate cellular responses by acting as a ligand for GPCRs like GPR84 and GPR109B .

- Role in Inflammation : It has been found that 3-hydroxydecanoate can increase inflammation in adipose tissues .

Analytical Methods

- GC-MS Analysis : Gas chromatography-mass spectrometry (GC-MS) is employed to identify and quantify 3-hydroxy fatty acids [5, 11]. Prior to GC-MS, the sample undergoes a derivatization process using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide and pyridine to form trimethylsilyl derivatives .

- Liquid Chromatography : Ultra-high-performance liquid tandem triple quadrupole mass spectrometry can be used to analyze the reaction mass .

These reactions and synthetic pathways highlight the chemical versatility and importance of this compound in various chemical and biological applications.

Aplicaciones Científicas De Investigación

Agricultural Applications

Role in Plant Immunity:

Recent research indicates that 3-hydroxydecanoic acid plays a crucial role in plant immune responses. A study highlighted that LORE receptor homomerization is essential for this compound-induced immune signaling in Arabidopsis, which could lead to enhanced agricultural resilience against pathogens. This discovery opens avenues for developing bio-based agricultural products that can improve crop immunity and reduce reliance on chemical pesticides .

Biopesticides:

The antifungal properties of this compound have been demonstrated in various studies. For instance, it has shown effective antifungal activity against molds and yeasts, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 μg/ml. This suggests potential use as a biopesticide in sustainable agriculture .

Pharmaceutical Applications

Antimicrobial Properties:

this compound exhibits antimicrobial activity, making it a candidate for therapeutic applications. Its derivatives have been identified as effective against various pathogens, including Staphylococcus aureus and other clinically relevant bacteria. This property can be harnessed for developing new antimicrobial agents .

Drug Delivery Systems:

The compound's lipophilic nature allows it to be utilized in drug delivery systems, particularly for encapsulating hydrophobic drugs. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic efficacy .

Industrial Applications

Biosurfactants:

this compound is a key component in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa. These biosurfactants are eco-friendly alternatives to synthetic surfactants and are used in oil recovery, cleaning products, and cosmetics due to their surface-active properties .

Biodegradable Plastics:

Research has explored the incorporation of this compound into biodegradable plastic formulations. This application leverages its biocompatibility and biodegradability, contributing to the development of sustainable materials that reduce environmental impact .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-hydroxydecanoic acid involves its interaction with specific molecular targets. In plants, it activates pattern-triggered immunity through the homomerization of the LORE receptor, a pattern recognition receptor. This activation leads to the production of reactive oxygen species and other immune responses . In microbial systems, it can inhibit cell division and exhibit antimicrobial effects by disrupting cell membrane integrity .

Comparación Con Compuestos Similares

10-Hydroxydecanoic acid: Another hydroxy fatty acid with similar antimicrobial and anti-inflammatory properties.

3-Hydroxyhexanoic acid: A shorter-chain hydroxy fatty acid with similar chemical reactivity but different biological activities.

3-Hydroxyoctanoic acid: An intermediate-chain hydroxy fatty acid with applications in polymer synthesis and as a chemical intermediate.

Uniqueness: 3-Hydroxydecanoic acid is unique due to its specific biological activities, particularly its role in plant immunity and its presence in royal jelly. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.

Actividad Biológica

3-Hydroxydecanoic acid (3-HDA), a medium-chain hydroxy fatty acid, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and biotechnology. This article delves into the biological activity of 3-HDA, highlighting its roles in metabolic pathways, antimicrobial properties, and implications for health.

This compound is classified as a medium-chain fatty acid with the chemical formula C₁₀H₂₀O₃. It is involved in several metabolic pathways, particularly in fatty acid biosynthesis. The compound is produced by various organisms, including bacteria and plants, and plays a crucial role in lipid metabolism.

- Physiological Role : In humans, 3-HDA is part of the fatty acid biosynthesis pathway and has been detected in various tissues, indicating its physiological relevance . It serves as a primary metabolite essential for growth and development .

- Biosynthetic Pathways : The synthesis of 3-HDA involves the action of enzymes such as fatty acid synthase, which catalyzes the formation of long-chain fatty acids from acetyl-CoA and malonyl-CoA . Research suggests that the accumulation of 3-oxoacyl-ACP (acyl carrier protein) may regulate the degradation of malonyl-ACP in plants .

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:

- Antifungal Properties : A study identified several antifungal substances produced by Lactobacillus plantarum MiLAB 14, including 3-HDA. The minimum inhibitory concentrations (MICs) against different molds and yeasts ranged from 10 to 100 µg/ml . The presence of 3-HDA was shown to correlate with bacterial growth, suggesting that it is actively secreted by living cells rather than released from lysed cells.

- Mechanism of Action : The antifungal activity may be attributed to the disruption of cell membrane integrity or interference with metabolic processes in fungi. Yeasts were found to be more sensitive to 3-OH fatty acids compared to filamentous fungi, indicating a potential application in food preservation and biopreservation strategies .

Case Study 1: Antifungal Efficacy

In a controlled study, researchers evaluated the antifungal efficacy of racemic mixtures of saturated 3-hydroxy fatty acids, including 3-HDA. The results indicated that these compounds significantly inhibited fungal growth, particularly against Penicillium roqueforti and Aspergillus fumigatus. The concentrations found in the culture supernatant were substantially lower than the MICs required for inhibition but could still contribute to the overall antifungal effect due to local concentration gradients near bacterial colonies .

Case Study 2: Lipid Metabolism Disorders

Research has also linked deficiencies in medium-chain acyl-CoA dehydrogenase with metabolic disorders characterized by an intolerance to prolonged fasting and hypoglycemic episodes. The presence of 3-HDA in patients with these disorders highlights its potential role as a biomarker for metabolic dysfunctions associated with fatty acid metabolism .

Summary Table: Biological Activities of this compound

Propiedades

IUPAC Name |

3-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSBMZUBSBFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-40-7 | |

| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40864486 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-26-3, 5561-87-5, 33044-91-6 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrmicacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-hydroxydecanoic acid interact with plants to induce an immune response?

A1: this compound acts as a microbe-associated molecular pattern (MAMP) recognized by the plant immune receptor LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) in Arabidopsis thaliana. [, ] While the precise binding mechanism remains to be elucidated, studies indicate that the chain length and hydroxylation pattern of this compound are crucial for LORE recognition and subsequent activation of plant defense responses. [] Interestingly, LORE orthologues in some Arabidopsis species like Arabidopsis lyrata have lost the ability to respond to this compound due to defects in the receptor's extracellular domain. []

Q2: What role does this compound play in bacterial communities?

A2: As a constituent of rhamnolipids, this compound contributes to the surface-active properties of these biosurfactants produced by bacteria like Pseudomonas aeruginosa. [, ] Rhamnolipids play crucial roles in various bacterial processes, including biofilm formation, motility, and interaction with the environment. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H20O3, and its molecular weight is 188.26 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Common spectroscopic methods used for structural characterization of this compound and related compounds include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. [, , , ]

- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , , ]

- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule, such as hydroxyl and carboxylic acid groups. [, ]

Q5: How does incorporating this compound affect the properties of polyhydroxyalkanoate (PHA) biopolymers?

A5: this compound is a common monomer found in medium-chain-length PHAs. Its presence, along with other monomers like 3-hydroxyoctanoic acid, influences the polymer's properties, potentially impacting its flexibility, crystallinity, and degradation rate. [, , ]

Q6: Can this compound be used to improve the efficacy of existing antifungal agents?

A6: Research suggests that incorporating this compound into polyhydroxyalkanoate films containing antifungal polyenes like nystatin and amphotericin B can enhance their activity against various pathogenic fungi. [] This synergistic effect makes these formulations promising candidates for applications like transdermal patches and implant coatings. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.